Home > Products > Screening Compounds P129047 > N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide - 941910-78-7

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Catalog Number: EVT-3138569
CAS Number: 941910-78-7
Molecular Formula: C21H21F3N2O2
Molecular Weight: 390.406
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide []

  • Compound Description: This complex compound contains multiple heterocyclic rings and substituents. It was synthesized and characterized alongside other novel 1,3,4-oxadiazole-containing pyrazolones and 2-azetidinone ring systems. [] The study aimed to evaluate the antimicrobial activity of these compounds. []

2. 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969) [] * Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF kinases. [] This compound was investigated for its brain distribution and potential for treating melanoma brain metastases. []* Relevance: While structurally distinct from N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, CCT196969 falls under the broader category of kinase inhibitors. Exploring different kinase inhibitors, including panRAF inhibitors, offers insights into potential therapeutic targets and their pharmacological properties.

3. 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120) []* Compound Description: Similar to CCT196969, LY3009120 is also a panRAF inhibitor investigated for its ability to cross the blood-brain barrier and target melanoma brain metastases. [] * Relevance: This compound's inclusion alongside CCT196969 further emphasizes the relevance of exploring various panRAF inhibitors as potential therapeutics. Although structurally different from N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, understanding the properties and activities of diverse panRAF inhibitors provides valuable comparative data.

4. 4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480) []* Compound Description: MLN2480 represents another panRAF inhibitor studied for its brain distribution and efficacy against melanoma brain metastases. []* Relevance: Similar to the previous panRAF inhibitors, MLN2480 highlights the diversity in structures within this class of compounds. Despite their structural differences compared to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, examining a range of panRAF inhibitors is crucial for identifying lead compounds with desirable pharmacological profiles.

Synthesis Analysis

Synthetic Routes

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide typically involves a multi-step process:

  1. Condensation Reaction: The initial step usually involves the condensation of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-(trifluoromethyl)benzoyl chloride. This reaction is often facilitated by a base such as triethylamine in an organic solvent like dichloromethane.
    • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
  2. Purification: Post-synthesis, the product may require purification through recrystallization or chromatography to achieve the desired purity.

Industrial Production

For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability in industrial settings.

Molecular Structure Analysis

The molecular structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide features a quinoline core with a butyl side chain and a trifluoromethylbenzamide moiety. Key structural characteristics include:

  • Quinoline Ring: A bicyclic structure that contributes to the compound's biological activity.
  • Trifluoromethyl Group: Enhances lipophilicity and potentially increases membrane permeability.

Structural Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular FormulaC21H21F3N2O2C_{21}H_{21}F_3N_2O_2
Molecular Weight390.4 g/mol
Chemical Reactions Analysis

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions:

Types of Reactions

  1. Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
    • Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  2. Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
    • Reagents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
  3. Substitution Reactions: The benzamide moiety can participate in nucleophilic substitution reactions.
    • Nucleophiles: Amines or thiols can be used under basic conditions.

Major Products Formed

The reactions yield various products depending on the conditions:

  • Oxidation leads to quinoline N-oxide derivatives.
  • Reduction results in hydroxyquinoline derivatives.
  • Substitution produces various substituted benzamides based on the nucleophile used.
Mechanism of Action

The mechanism of action for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide involves interaction with biological targets such as enzymes and receptors:

  1. Enzyme Interaction: Quinoline derivatives often modulate enzyme activity by binding to active sites or allosteric sites.
  2. Cell Membrane Permeability: The trifluoromethyl group enhances lipophilicity, improving the compound's ability to cross cell membranes and reach intracellular targets.

This mechanism underlines its potential therapeutic applications in treating various diseases .

Physical and Chemical Properties Analysis

While specific physical properties such as density and boiling point are not readily available for this compound , general properties relevant to its classification include:

PropertyValue
DensityNot available
Boiling PointNot available
Melting PointNot available
Flash PointNot available

These properties are essential for understanding the compound's behavior under different conditions and its suitability for various applications.

Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide has several promising applications:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  2. Material Science: May serve as a building block for synthesizing more complex molecules or new materials .
  3. Catalysis: Potential use in catalytic processes due to its unique structural features.

Properties

CAS Number

941910-78-7

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Molecular Formula

C21H21F3N2O2

Molecular Weight

390.406

InChI

InChI=1S/C21H21F3N2O2/c1-2-3-12-26-18-10-9-17(13-15(18)6-11-19(26)27)25-20(28)14-4-7-16(8-5-14)21(22,23)24/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,25,28)

InChI Key

GXDGRYNRYKRFQY-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.